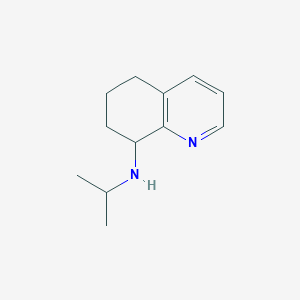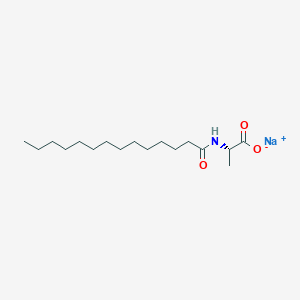
Sodium (S)-2-tetradecanamidopropanoate
Descripción general
Descripción
Sodium (S)-2-tetradecanamidopropanoate, also known as S2-TAP, is an organosulfur compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a molecular formula of C14H29NO3S. It is soluble in water and has a melting point of 73-75°C. S2-TAP is a highly reactive compound and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Clinical Uses in Dermatology
Sodium tetradecyl sulfate (STS) has shown efficacy in treating various dermatological conditions. It has been effective in treating varicose veins, telangiectasias, hemangiomas, and other skin-related issues. The application of STS in dermatology, despite its primary use for varicose veins, has expanded to include a range of skin conditions due to its simplicity, low cost, and versatility in dealing with anatomical intricacies (Jenkinson, Wilmas, & Silapunt, 2017).
Enhancing Drug Solubility
Sodium benzoate, a hydrotropic agent, has been used to enhance the solubility of poorly water-soluble drugs, improving their analysis and application. This approach offers a safer and more cost-effective alternative to traditional methods involving organic solvents, proving useful for drugs like ibuprofen and naproxen (Maheshwari, Chaturvedi, & Jain, 2007).
Treatment of Hemangiomas and Other Conditions
STS has been employed in treating difficult hemangiomas and related conditions. Its use in various medical scenarios, such as eyelid and lip lesions and Klippel-Trenaunay syndrome, demonstrates its versatility and effectiveness as a treatment option in specific medical conditions (Woods, 1987).
Investigating Optoelectronic Properties in Solar Cells
In the field of renewable energy, sodium treatments have been used to enhance the performance of kesterite thin film solar cells. Research on sodium's influence on the electronic properties of these cells, independent of its impact on morphology, has provided valuable insights into the development of more efficient solar cell technologies (Andres et al., 2018).
Assessing Cytotoxicity and Bactericidal Effectiveness
Sodium hypochlorite's cytotoxic mechanisms and its effectiveness as an antibacterial agent have been studied, providing crucial information on its therapeutic efficacy and potential risks in tissue damage, which is important for understanding its impact on wound healing (Hidalgo, Bartolome, & Domínguez, 2002).
Propiedades
IUPAC Name |
sodium;(2S)-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRYTSOOWAFQV-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-tetradecanamidopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



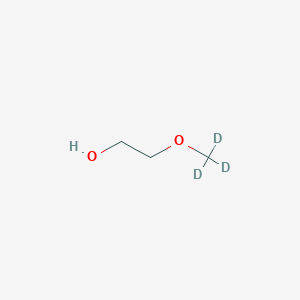
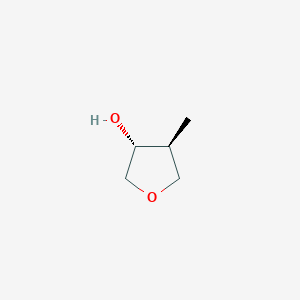
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
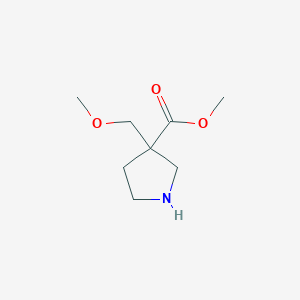

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
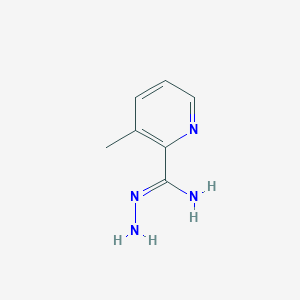
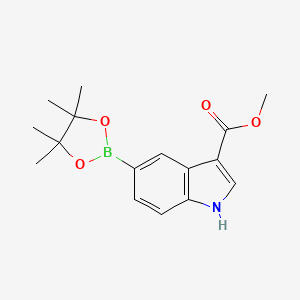
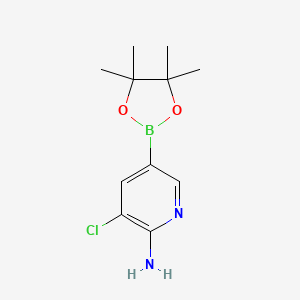
![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

